Cas no 51052-72-3 (2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-(1-methylethyl)-, 1-oxide)

2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-(1-methylethyl)-, 1-oxide structure
51052-72-3 structure
Nome del prodotto:2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-(1-methylethyl)-, 1-oxide
Numero CAS:51052-72-3
MF:C7H13O4P
MW:192.149483442307
CID:369877
PubChem ID:39891

2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-(1-methylethyl)-, 1-oxide Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane,4-(1-methylethyl)-, 1-oxide
    • 4-isopropylbicyclophosphate
    • 4-propan-2-yl-2,6,7-trioxa-1λ<sup>5</sup>-phosphabicyclo[2.2.2]octane 1-oxide
    • ISOBICYPHAT
    • 1,3-Propanediol, 2-(hydroxymethyl)-2-isopropyl-, cyclic phosphate (1:1)
    • 2-(Hydroxymethyl)-2-isopropyl-1,3-propanediol, cyclic phosphate (1:1)
    • 2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octan-1-oxide, 4-isopropyl-
    • 4-Isopropyl-2,6,7-trioxa-1-fosfabicyklo(2.2.2)oktan-1-oxid
    • Isopropyl bicyclic phosphate
    • BRN 3541373
    • Isopropylbicyclophosphate
    • 1-Oxo-4-isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane
    • 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide
    • 4-(1-methylethyl)-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-oxide
    • 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane-1-oxide
    • 4-Isopropyl-1-phospha-2,6,7-trioxabicyclo(2,2,2)octane 1-oxide
    • IPTBO
    • 4-Isopropyl-2,6,7-trioxa-1-fosfabicyklo(2.2.2)oktan-1-oxid [Czech]
    • 51052-72-3
    • 4-propan-2-yl-2,6,7-trioxa-1lambda5-phosphabicyclo[2.2.2]octane 1-oxide
    • R78SDH7XEA
    • DTXSID50199059
    • CIEZMYRJRCLYNF-UHFFFAOYSA-N
    • 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(1-methylethyl)-, 1-oxide
    • AKOS006273373
    • SCHEMBL20872269
    • Inchi: InChI=1S/C7H13O4P/c1-6(2)7-3-9-12(8,10-4-7)11-5-7/h6H,3-5H2,1-2H3
    • Chiave InChI: CIEZMYRJRCLYNF-UHFFFAOYSA-N
    • Sorrisi: CC(C)C12COP(=O)(OC1)OC2

Proprietà calcolate

  • Massa esatta: 192.05519
  • Massa monoisotopica: 192.055145
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 1
  • Complessità: 206
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 0.5
  • Conta Tautomer: niente
  • Superficie polare topologica: 44.8

Proprietà sperimentali

  • Densità: 1.25
  • Punto di ebollizione: 224.9°Cat760mmHg
  • Punto di infiammabilità: 104°C
  • Indice di rifrazione: 1.465
  • PSA: 44.76
  • LogP: 1.81390
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.